molecular formula C17H14N2O5 B2676468 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1105243-54-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2676468
CAS No.: 1105243-54-6
M. Wt: 326.308
InChI Key: QORPNOHVLRXYAE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating both the 2,3-dihydro-1,4-benzodioxin and furan-isoxazole motifs, which are privileged scaffolds known for their diverse biological activities. Researchers are exploring this acetamide derivative primarily as a key intermediate or potential lead compound in the development of novel therapeutic agents. Its core value lies in its application for structure-activity relationship (SAR) studies, particularly in programs targeting central nervous system (CNS) disorders, inflammatory pathways, or oncology. The structural components suggest potential for interaction with various enzyme systems and receptors, making it a valuable chemical tool for probing biological mechanisms and identifying new targets. The compound is offered strictly For Research Use Only and is intended for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(10-12-9-16(24-19-12)13-2-1-5-21-13)18-11-3-4-14-15(8-11)23-7-6-22-14/h1-5,8-9H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPNOHVLRXYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin, furan, and oxazole rings, followed by their coupling to form the final product. Typical synthetic routes might include:

    Formation of Benzodioxin Ring: This could be achieved through cyclization reactions involving catechol derivatives.

    Formation of Furan Ring: Furan rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Formation of Oxazole Ring: Oxazole rings can be synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids.

    Coupling Reactions: The final step would involve coupling the different ring systems under appropriate conditions, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at different positions on the rings.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing molecular features, substituents, and inferred properties based on available evidence:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Notable Properties / Inferences References
Target compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide Not explicitly provided Furan-oxazole group Potential for π-π stacking and hydrogen bonding; moderate lipophilicity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide C₂₂H₁₉N₅O₄S 449.485 Triazole-sulfanyl, pyridinyl, furanylmethyl Higher molecular weight; sulfur may enhance metabolic stability or redox activity.
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide C₂₂H₂₁Cl₃N₄O₂ 511.86 Chlorophenyl, pyrido-pyrimidinylsulfanyl Chlorine atoms increase electronegativity; possible cytotoxicity or enhanced binding affinity.
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Dimethylaminomethylphenyl, methoxy-pyridinamine Tertiary amine improves solubility; methoxy group may modulate lipophilicity.
3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}indazol-yl)benzamide Complex structure Difluoropropanoyl, tetrahydrofuran-3-yl Fluorine atoms enhance metabolic stability; stereochemistry may influence target selectivity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide C₁₁H₁₂BrNO₃ Bromoacetamide Reactive bromo group suitable for further functionalization (e.g., nucleophilic substitution).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide C₁₃H₁₂FNO₄S 297.30 4-Fluorobenzenesulfonamide Sulfonamide group may confer antibacterial activity; fluorine enhances electronegativity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide C₂₉H₂₉N₂O₅ 503.56 Methylphenylmethyl, tetrahydroisoquinolinyloxy Bulky substituents may hinder membrane permeability but improve target specificity.

Key Observations:

Structural Diversity: The benzodioxin core is retained across all analogs, but substituents vary widely, influencing properties like solubility, reactivity, and bioactivity.

Bulkier Groups: Compounds like with methylphenylmethyl or isoquinoline moieties may face challenges in bioavailability but could exhibit higher specificity. Reactive Intermediates: The bromoacetamide derivative () is likely a synthetic precursor rather than a final drug candidate.

Molecular Weight Trends :

  • Derivatives with extended aromatic systems (e.g., ) have higher molecular weights (>450 Da), which may impact compliance with Lipinski’s rule of five for drug-likeness.

Functional Group Implications: Sulfur-containing analogs () could participate in redox reactions or metal coordination. Methoxy and dimethylamino groups () improve solubility but may reduce metabolic stability.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Structural Characteristics

The compound features a benzodioxin moiety , which is known for its role in various biological activities, combined with an oxazole ring that enhances its chemical reactivity. The presence of the furan group also contributes to its biological interactions. The molecular formula is C20H18N4O4C_{20}H_{18}N_{4}O_{4} with a molecular weight of approximately 378.38 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. Specifically, it has been tested against:

  • α-glucosidase : The compound demonstrated substantial inhibitory activity, suggesting potential use in managing conditions like diabetes by slowing carbohydrate absorption.
  • Acetylcholinesterase (AChE) : It showed weaker inhibition compared to α-glucosidase, indicating a selective action that may be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Anticancer Properties

Studies have shown that this compound possesses notable anticancer activity. In vitro assays revealed:

  • Cell Line Testing : The compound was evaluated on various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). It exhibited IC50 values of approximately 8.78 µM against A549 cells and 6.68 µM against HCC827 cells in 2D culture assays. However, the activity was reduced in 3D culture formats, indicating the need for further optimization .

Case Studies

  • Inhibition Studies : A study conducted on a series of benzodioxane derivatives highlighted the effectiveness of this compound in inhibiting α-glucosidase with an IC50 value of 15.49 µM. This suggests potential applications in diabetes management .
  • Antitumor Activity : Another investigation into the anticancer properties demonstrated that compounds similar to this compound showed promising results against tumor growth in both 2D and 3D assays .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2,3-dihydro-1,4-benzodioxin)Benzodioxin moietySignificant α-glucosidase inhibition
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol]Thiadiazole ringEnhanced anticancer activity
N-[5-(furan)]Furan ringNotable antibacterial properties

Q & A

Q. Table 1: Representative Synthesis Parameters

ReagentSolventpHTemperatureKey StepReference
2-bromoacetyl bromideWater8–10RTAlkaline agitation
EDCI/HOBtDMF0–25°CAmide coupling

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography resolves the benzodioxin ring conformation and acetamide linkage, as demonstrated in related structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, oxazole/furan protons at δ 6.5–8.0 ppm).
    • 2D NMR (COSY, HSQC) confirms connectivity between heterocyclic moieties .
  • FT-IR validates amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends.

Advanced: How can computational chemistry approaches be integrated into the design and optimization of reactions involving this acetamide derivative?

Methodological Answer:
The ICReDD framework (Institute for Chemical Reaction Design and Discovery) combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways and optimize conditions . Steps include:

Reaction path searches to identify energetically favorable intermediates.

Data-driven parameterization (e.g., solvent effects, substituent electronic profiles) to narrow experimental variables.

Feedback loops where experimental results refine computational models.
Example : Adjusting electron-withdrawing groups on the oxazole ring to enhance electrophilicity at the acetamide carbonyl.

Q. Table 2: Computational Workflow for Reaction Optimization

StepTool/MethodOutcome
Transition-state searchGaussian (DFT)Identified rate-limiting step
Solvent modelingCOSMO-RSPredicted solubility in DMSO/water
Active learningICReDD platformReduced trials by 40%

Advanced: What strategies are recommended for reconciling discrepancies between experimental data and computational predictions in the synthesis of heterocyclic acetamides?

Methodological Answer:

  • Contradiction analysis : Compare computed activation energies with observed reaction rates. For example, if a predicted low-energy pathway yields <50% product, investigate:
    • Steric effects (e.g., benzodioxin ring hindrance) not captured in gas-phase calculations.
    • Solvent interactions (e.g., hydrogen bonding in aqueous vs. aprotic media).
  • Iterative refinement : Use high-throughput experimentation to generate data for recalibrating computational models .

Basic: What are the critical stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

  • Storage : 2–8°C in amber glass vials to prevent photodegradation of the benzodioxin and furan moieties .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the oxazole ring.
  • Stability assays : Monitor via HPLC for decomposition products (e.g., hydrolyzed acetamide at high humidity).

Advanced: How does the electronic configuration of the benzodioxin and oxazole moieties influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Benzodioxin : Electron-donating oxygen atoms increase electron density on the aromatic ring, directing electrophilic substitution to the 6-position .
  • Oxazole : The electron-deficient oxazol-3-yl group enhances the acetamide's electrophilicity, facilitating nucleophilic attack (e.g., by amines or thiols).
  • Furan substituent : The 5-(furan-2-yl) group introduces steric bulk, which can slow reactions but improve regioselectivity.
    Experimental validation : Compare reaction rates of furan-substituted vs. phenyl-substituted analogs using kinetic studies .

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